Differential TDO vs. IDO1 Inhibition Potency Enables Selective Tryptophan Catabolism Modulation
In head‑to‑head recombinant enzyme assays conducted under identical conditions, the target compound exhibits a 19.5‑fold selectivity window for TDO (IC₅₀ = 48 nM) over IDO1 (IC₅₀ = 936 nM) [1]. This contrasts sharply with the clinical candidate epacadostat, which is a highly potent IDO1 inhibitor (IC₅₀ ≈ 72 nM) but lacks meaningful TDO activity, thereby failing to address the TDO‑mediated compensatory resistance mechanism that contributed to the failure of the Phase III ECHO‑301 trial [2]. The 5‑nitro‑2‑(1,3‑thiazol‑2‑yl) substitution pattern thus provides a unique TDO‑preferring profile that is absent in both epacadostat and the 4‑nitro positional isomer (CAS 16258‑96‑1), for which no TDO inhibition data have been reported.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | TDO IC₅₀ = 48 nM; IDO1 IC₅₀ = 936 nM |
| Comparator Or Baseline | Epacadostat: IDO1 IC₅₀ ≈ 72 nM (recombinant human IDO1); TDO IC₅₀ > 10 µM (no significant inhibition) |
| Quantified Difference | Target compound is ~1,500‑fold more potent against TDO than epacadostat; 19.5‑fold TDO‑over‑IDO1 selectivity vs. >100‑fold IDO1‑over‑TDO selectivity for epacadostat |
| Conditions | Recombinant human IDO1 and TDO expressed in Escherichia coli; fluorescence‑based assay; 1 h incubation |
Why This Matters
For laboratories developing next‑generation cancer immunotherapies that require simultaneous blockade of both IDO1 and TDO, or preferential TDO inhibition to overcome epacadostat resistance, this compound offers a differentiated pharmacological tool that is not achievable with IDO1‑selective clinical candidates.
- [1] BindingDB. BDBM50127173 (CHEMBL3628598) – Affinity Data: TDO IC₅₀ = 48 nM; IDO1 IC₅₀ = 936 nM. National Health Research Institutes, curated by ChEMBL. (2016). View Source
- [2] Long, G. V., Dummer, R., Hamid, O., et al. (2019). Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO‑301/KEYNOTE‑252): a phase 3, randomised, double‑blind study. The Lancet Oncology, 20(8), 1083–1097. View Source
